molecular formula C23H21ClN2O3S B2584012 4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide CAS No. 303988-26-3

4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide

Cat. No.: B2584012
CAS No.: 303988-26-3
M. Wt: 440.94
InChI Key: XKHRASBFQODCMY-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure with a chlorophenyl group, a sulfanyl linkage, and a nitrobenzenecarboxamide moiety, making it a subject of interest in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide typically involves multiple steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate halogenated compound under basic conditions to form the chlorophenyl sulfanyl intermediate.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position of the benzene ring.

    Amidation: The final step involves the reaction of the nitrated intermediate with 2,6-diethylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide
  • 4-[(4-fluorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide
  • 4-[(4-methylphenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide

Uniqueness

Compared to similar compounds, 4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(2,6-diethylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c1-3-15-6-5-7-16(4-2)22(15)25-23(27)17-8-13-21(20(14-17)26(28)29)30-19-11-9-18(24)10-12-19/h5-14H,3-4H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHRASBFQODCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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